molecular formula C13H16O4 B8805910 Ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No. B8805910
M. Wt: 236.26 g/mol
InChI Key: SUFLQJBENWTBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3

InChI Key

SUFLQJBENWTBOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Carbethoxymethylene triphenylphosphorane (150 g, 0.3 mol) was added to a solution of 3,4-dimethoxybenzaldehyde (50 g, 0.3 mol) in dry dichloromethane (150 ml), and the mixture was stirred at room temperature overnight. The solution was concentrated to about 50 ml, and the precipitate was filtered off and washed with hexane-dichloromethane (4:1, v/v). The combined filtrates were evaporated to a residue, which was purified by silica gel chromatography using hexane-ethyl acetate (9:1, v/v) as the eluant. The title compound was isolated as a crystalline mass (65 g, 91%), m.p. 52°-53° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

16.5 g (0.55 mol) of sodium hydride (80%) are stirred in 500 ml of tetrahydrofuran and 123.3 g (0.55 mol) of phosphonoacetic acid triethyl ester are added dropwise to give a clear solution. Then over 15 minutes a solution of 83.1 g (0.50 mol) of 3,4-dimethoxybenzaldehyde in 200 ml of tetrahydrofuran are added. The mixture is then stirred under reflux for 30 minutes. After cooling, the clear solution is separated from the insoluble material which is dissolved in 500 ml of water and extracted twice with 250 ml of toluene. The tetrahydrofuran solution is evaporated to dryness and the residue is dissolved in the toluene extract. This solution is washed three times with water, dried and the solvent evaporated.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
123.3 g
Type
reactant
Reaction Step Two
Quantity
83.1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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